molecular formula C12H16O4 B14184305 2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol CAS No. 918789-81-8

2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol

Katalognummer: B14184305
CAS-Nummer: 918789-81-8
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: YUXUXAGWENHPBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol is an organic compound with the molecular formula C12H16O4 It is a phenolic compound characterized by the presence of a methoxy group and a dioxane ring attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of 2-methoxyphenol with 4-methyl-1,3-dioxane-2-carbaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group reacts with the phenol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to increase the reaction rate and yield. The product is then purified through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The methoxy and dioxane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. The methoxy and dioxane groups can influence the compound’s solubility, stability, and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol
  • 2-Methoxy-5-(4-methyl-1,3-dioxolan-2-yl)phenol
  • 2-Methoxy-5-(4-methyl-1,3-dioxaborolan-2-yl)phenol

Uniqueness

2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol is unique due to the specific positioning of the methoxy and dioxane groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Eigenschaften

CAS-Nummer

918789-81-8

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

2-methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C12H16O4/c1-8-5-6-15-12(16-8)9-3-4-11(14-2)10(13)7-9/h3-4,7-8,12-13H,5-6H2,1-2H3

InChI-Schlüssel

YUXUXAGWENHPBV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCOC(O1)C2=CC(=C(C=C2)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.